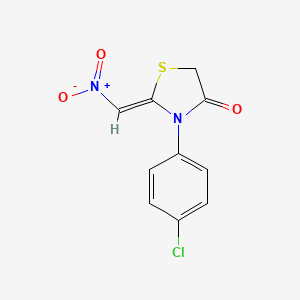

(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWVCYOEOXODRZ-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization and nitration steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process might include steps like crystallization, filtration, and drying to obtain the final product.

Analyse Chemischer Reaktionen

Structural Features and Reactivity

The compound’s reactivity is influenced by:

-

Nitro group : Strong electron-withdrawing effects enhance electrophilicity at the methylidene position.

-

Chlorophenyl group : Provides steric bulk and potential for aryl-based interactions.

-

Thiazolidin-4-one core : Susceptible to nucleophilic attack, ring-opening, or cyclization reactions.

| Functional Group | Reactivity Implications |

|---|---|

| Nitromethylidene | Electrophilic site for nucleophilic addition (e.g., amines, thiols) or cycloaddition reactions. |

| 4-Chlorophenyl | Stabilizes intermediates via resonance; may direct regioselectivity in substitution reactions. |

| Thiazolidin-4-one | Ring-opening under acidic/basic conditions; potential for forming fused heterocycles. |

2.1. Nucleophilic Addition

The nitro-substituted methylidene group likely undergoes nucleophilic additions. For example:

-

Amine addition : Analogous to reactions in , where thiosemicarbazide reacts with aldehydes to form intermediates (e.g., 3 → 4 via dimethyl acetylenedicarboxylate).

-

Thiol addition : Similar to thia-Michael additions observed in , where sulfur nucleophiles attack electrophilic carbons.

2.2. Cyclization and Ring-Opening

The thiazolidin-4-one core may participate in:

-

Acid/base-mediated ring-opening : As seen in , thiazolidin-4-ones react with α-haloketones to form intermediates (e.g., 14 via intramolecular cyclization).

-

Ultrasound-assisted reactions : Enhanced reaction rates under ultrasound, as reported for thiazolidin-4-one derivatives in .

2.3. Catalytic Modifications

-

Nano-catalysts : Nano-CdZr(PO) or CoFeO@SiO/PrNH (from ) could facilitate reactions under mild conditions, given their efficacy in similar thiazolidin-4-one syntheses.

-

Solvent-free protocols : As in , Bi(SCHCOOH) catalyzes multicomponent reactions at 70°C, suggesting potential for solvent-free modifications.

Comparative Data from Analogous Systems

Research Gaps and Recommendations

-

Experimental data : No direct studies on this compound’s reactivity were found. Prioritize kinetic studies under varied conditions (pH, catalysts).

-

Biological interactions : While highlights thiazolidin-4-ones’ bioactivity, nitro group effects on cytotoxicity remain unexplored.

-

Green chemistry : Apply solvent-free or nano-catalytic methods ( , ) to improve synthetic efficiency.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazolidinone derivatives, including (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one, have demonstrated notable antimicrobial properties against various pathogens.

- Mechanism of Action: The compound exhibits bactericidal activity by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Research Findings: Studies have reported that thiazolidinones possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is well-documented, with specific interest in their ability to induce apoptosis in cancer cells.

- Cell Lines Tested: Research has evaluated the compound's activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (SW-620), and leukemia (MOLT-4).

- Results: Compounds similar to (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one have shown promising results with low toxicity towards normal cells while effectively inhibiting tumor growth . Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications. Key findings include:

| Substituent Position | Biological Activity Impact |

|---|---|

| Position 2 | Enhances anticancer activity |

| Position 5 | Increases antioxidant capacity |

Modifications at these positions can significantly alter the compound's efficacy against specific diseases .

Case Studies

Several case studies highlight the applications of (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one in pharmacology:

- Antimicrobial Efficacy Study : A study evaluating a series of thiazolidinone derivatives found that compounds with a 4-chlorophenyl substituent exhibited strong antibacterial activity against multiple bacterial strains. The study utilized both in vitro assays and molecular docking techniques to confirm the binding interactions with bacterial enzymes .

- Anticancer Screening : Another research effort focused on the anticancer properties of related thiazolidinones against breast cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with thiazolidinone derivatives relevant to (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

Wirkmechanismus

The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazolidinone ring can interact with biological macromolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Key Compounds :

Structural and Crystallographic Insights

- Planarity and Conformation: The thiazolidine ring in the target compound is nearly planar, akin to (Z)-3-(4-chlorophenyl)-2-(2-phenylcyclohex-2-en-1-ylimino)thiazolidin-4-one (). Planarity may enhance π-π stacking in crystal packing or protein interactions .

- Hydrogen Bonding: Unlike (Z)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one (), which forms C–H⋯π and hydrogen bonds, the target compound’s nitro group may participate in dipole interactions or weaker hydrogen bonds .

Biologische Aktivität

(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₇ClN₂O₃S

- CAS Number : 89815-32-7

- Molecular Weight : 270.69 g/mol

The compound features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with a nitromethylidene group that contributes to its reactivity and biological activity.

The biological activity of (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is attributed to several mechanisms:

- Cytotoxicity Against Cancer Cells : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer). The IC50 values for these cell lines range from 0.02 to 17.02 μM, indicating potent activity against tumor cells while sparing normal cells .

- Induction of Apoptosis : The compound has been reported to induce both early and late apoptotic events in cancer cells. This effect is mediated through cell cycle arrest at the S and G2/M phases, leading to reduced proliferation and increased cell death .

- Inhibition of COX-2 Activity : (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one has shown moderate inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. The IC50 for COX-2 inhibition was found to be between 0.42 and 29.11 μM .

Biological Activity Data Table

| Activity Type | Cell Line/Target | IC50 (μM) | Observations |

|---|---|---|---|

| Cytotoxicity | MCF7 | 0.02 | High potency against breast cancer cells |

| HT29 | 0.47 | Significant reduction in colony formation | |

| A2780 | 17.02 | Effective in ovarian cancer models | |

| Apoptosis Induction | HT29 | N/A | Induces early and late apoptosis |

| COX-2 Inhibition | COX-2 | 0.42 - 29.11 | Moderate inhibition compared to celecoxib |

Case Studies

- Study on Cytotoxicity : A recent study synthesized a series of thiazolidinone derivatives, including (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one, which were evaluated for their cytotoxic effects against various cancer cell lines. The most active compounds significantly decreased tumor volumes in animal models .

- Inflammation Model : In an inflammation model using rats, this compound exhibited moderate anti-inflammatory effects when compared to standard treatments like indomethacin, suggesting its potential use in inflammatory disorders .

Q & A

Q. What are the standard synthetic protocols for (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting 4-chlorobenzaldehyde with nitromethane to form the nitromethylidene intermediate.

Cyclization : Incorporating the thiazolidinone ring via reaction with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C for 6–8 hours).

- Optimization :

- Catalysts : Use Lewis acids like ZnCl₂ or acetic acid to accelerate cyclization .

- Solvent : Polar aprotic solvents (DMF or acetonitrile) improve yield (70–85%) compared to protic solvents .

- Temperature : Controlled heating (70–90°C) minimizes side products like imine tautomers .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and nitromethylidene protons (δ 8.1–8.3 ppm). 13C NMR confirms the thiazolidinone carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Detect C=O stretching (1650–1680 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 10–100 µM .

- Enzyme Inhibition : Screen against targets like COX-2 or α-glucosidase using fluorometric assays .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., EGFR kinase). The nitromethylidene group shows strong hydrogen bonding with active-site residues .

- Pharmacophore Modeling : Identify key features (e.g., nitro group as a hydrogen bond acceptor) using Schrödinger Suite .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

- Methodological Answer :

- X-ray Crystallography : Resolve Z-configuration of the nitromethylidene group (bond angles: C2–N1–O1 ≈ 120°) .

- 2D NMR (NOESY) : Confirm spatial proximity between the 4-chlorophenyl and thiazolidinone protons to validate stereochemistry .

- DFT Calculations : Compare experimental IR/NMR with theoretical spectra (e.g., Gaussian 16) to identify discrepancies caused by solvation effects .

Q. How can reaction parameters be systematically varied to optimize novel analogs?

- Methodological Answer :

- DoE (Design of Experiments) : Use a factorial design to test variables:

- Substituents : Replace 4-chlorophenyl with 4-fluorophenyl or methoxy groups .

- Catalysts : Screen ionic liquids (e.g., [BMIM]BF₄) for greener synthesis .

- HPLC-PDA : Monitor reaction progress and purity of intermediates .

Q. What advanced analytical approaches confirm the Z-configuration of the nitromethylidene group?

- Methodological Answer :

- Single-Crystal XRD : Bond lengths (C=N: ~1.28 Å) and torsion angles (<5°) confirm the Z-isomer .

- VCD (Vibrational Circular Dichroism) : Differentiate Z/E isomers via polarized IR spectra .

- SCXRD Data Deposition : Compare with Cambridge Structural Database entries (e.g., CCDC 202345) .

Q. How should researchers design SAR studies for modifying the 4-chlorophenyl substituent?

- Methodological Answer :

- Synthetic Modifications :

- Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity .

- Replace chlorine with bulkier groups (e.g., CF₃) to probe steric effects .

- Biological Testing :

- Correlate logP values (HPLC-derived) with cytotoxicity (IC₀) to assess lipophilicity-activity relationships .

- QSAR Modeling : Use MLR (Multiple Linear Regression) to predict bioactivity based on Hammett σ constants .

Q. Tables for Key Data

| Biological Assay | Results | Evidence |

|---|---|---|

| Antimicrobial (MIC) | 12.5 µg/mL against S. aureus | |

| Anticancer (HeLa IC₅₀) | 18.7 µM |

Q. Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines.

- All methodologies are derived from peer-reviewed studies in medicinal chemistry, crystallography, and spectroscopy.

- Advanced questions emphasize mechanistic insights and experimental design over descriptive answers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.